molecular formula C12H10N2O2 B11890868 2-(4-Methylphenyl)pyrimidine-5-carboxylic acid CAS No. 65586-74-5

2-(4-Methylphenyl)pyrimidine-5-carboxylic acid

Cat. No.: B11890868
CAS No.: 65586-74-5
M. Wt: 214.22 g/mol
InChI Key: KPVWREKIPSYZRR-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C13H12N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine and benzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)pyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Another method involves the direct β-C(sp3)–H functionalization of saturated ketones followed by annulation with amidines under Cu-catalysis . This cascade reaction includes oxidative dehydrogenation, annulation, and oxidative aromatization steps.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Methylphenyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylphenyl)pyrimidine-5-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylphenyl group enhances its stability and reactivity compared to other pyrimidine derivatives.

Properties

CAS No.

65586-74-5

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-(4-methylphenyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H10N2O2/c1-8-2-4-9(5-3-8)11-13-6-10(7-14-11)12(15)16/h2-7H,1H3,(H,15,16)

InChI Key

KPVWREKIPSYZRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

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